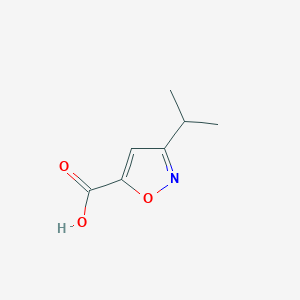

3-isopropylisoxazole-5-carboxylic acid

Description

The exact mass of the compound 3-Isopropyl-isoxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)5-3-6(7(9)10)11-8-5/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOKWSOCMUDVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349592 | |

| Record name | 3-Isopropyl-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-22-8 | |

| Record name | 3-(1-Methylethyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14633-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropyl-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-isopropylisoxazole-5-carboxylic acid

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-isopropylisoxazole-5-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of an ester precursor, ethyl 3-isopropylisoxazole-5-carboxylate, via a 1,3-dipolar cycloaddition reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The principal route for synthesizing this compound involves two key transformations:

-

Step 1: 1,3-Dipolar Cycloaddition: Formation of the isoxazole ring to produce ethyl 3-isopropylisoxazole-5-carboxylate. This reaction involves the cycloaddition of a nitrile oxide (derived from an isobutyraldoxime) and an alkyne (ethyl propiolate).

-

Step 2: Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Below is a detailed breakdown of the experimental protocols for each step.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate

This procedure is based on established methods for 1,3-dipolar cycloaddition to form isoxazole rings.

Materials:

-

Isobutyraldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

N-Chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF)

-

Ethyl propiolate

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Isobutyraldoxime: A solution of isobutyraldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in aqueous ethanol is treated with sodium carbonate (1.2 eq) at room temperature and stirred for 12 hours. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give isobutyraldoxime, which can be used without further purification.

-

Generation of Nitrile Oxide and Cycloaddition: The isobutyraldoxime (1.0 eq) is dissolved in dichloromethane (DCM). To this solution, N-chlorosuccinimide (NCS) (1.1 eq) in DMF is added dropwise at 0 °C. The reaction is stirred for 30 minutes.

-

Ethyl propiolate (1.2 eq) and triethylamine (1.5 eq) are then added to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 18-24 hours.

-

Work-up and Purification: The reaction mixture is washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 3-isopropylisoxazole-5-carboxylate.

Step 2: Synthesis of this compound

This protocol is adapted from the hydrolysis of a similar substrate, methyl 3-methylisoxazole-5-carboxylate.[1]

Materials:

-

Ethyl 3-isopropylisoxazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Saponification: To a solution of ethyl 3-isopropylisoxazole-5-carboxylate (1.0 eq) in a mixture of THF and methanol, a solution of sodium hydroxide (2.0 eq) in water is added dropwise. The reaction mixture is stirred at room temperature for 18-20 hours.

-

Acidification and Extraction: The reaction mixture is concentrated to remove the organic solvents. The aqueous residue is cooled in an ice bath and acidified to a pH of 2 with 1 N hydrochloric acid. The resulting precipitate is extracted with ethyl acetate (3x).

-

Work-up and Isolation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield this compound as a solid. The product can be used in the next step without further purification if a high purity is achieved.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions.

| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Ethyl 3-isopropylisoxazole-5-carboxylate | Isobutyraldoxime, Ethyl propiolate | NCS, Triethylamine | DCM, DMF | 18-24 | 0 to RT | 70-85 |

| 2 | This compound | Ethyl 3-isopropylisoxazole-5-carboxylate | Sodium hydroxide, 1N HCl | THF, Methanol, Water | 18-20 | RT | ~90[1] |

NCS: N-Chlorosuccinimide, DCM: Dichloromethane, DMF: N,N-Dimethylformamide, THF: Tetrahydrofuran, RT: Room Temperature.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate.

Caption: Hydrolysis to this compound.

Caption: Experimental Workflow for Synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Isopropylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-isopropylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines general experimental protocols for characterization, and presents logical workflows for its analysis.

Core Physicochemical Properties

This compound, with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol , is a white to yellow solid.[1] A summary of its key physicochemical parameters is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 75 °C | [1] |

| Boiling Point (Predicted) | 298.2 ± 28.0 °C | [1] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.33 ± 0.10 |

Experimental Protocols

General Synthesis of Isoxazole Carboxylic Acids

A common route to synthesize isoxazole derivatives involves the cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester. A plausible synthetic workflow is outlined below.

Characterization: The synthesized compound would then be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

-

Melting Point Analysis: To assess the purity of the compound.

Determination of Physicochemical Properties

Standard experimental methods would be employed to determine the key physicochemical properties:

-

Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO, acetone) would be determined using the shake-flask method or by measuring the clear point of a saturated solution.

-

LogP (Octanol-Water Partition Coefficient): The lipophilicity would be experimentally determined using the shake-flask method followed by quantification of the compound in both the octanol and water phases, typically by UV-Vis spectroscopy or HPLC. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate the logP value.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the modulation of specific signaling pathways by this compound. However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Given the lack of specific data for this compound, a logical experimental workflow to investigate its biological effects would be as follows:

This workflow would enable the identification of any biological activity, the elucidation of the molecular target(s), and the subsequent investigation of the modulated signaling pathways.

Conclusion

This compound is a small molecule with potential for further investigation in drug discovery. While some of its basic physicochemical properties are known or can be reliably predicted, experimental determination of its solubility and lipophilicity is crucial for its development. Furthermore, a thorough investigation into its biological activities and effects on cellular signaling pathways is warranted to uncover its therapeutic potential. The experimental frameworks provided in this guide offer a rational approach for the comprehensive characterization of this and other novel chemical entities.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Isoxazole Derivatives: A Case Study of 3-isopropylisoxazole-5-carboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, the specific crystal structure of 3-isopropylisoxazole-5-carboxylic acid has not been publicly deposited in crystallographic databases. This guide will, therefore, utilize the crystallographic data of a closely related analog, Isopropyl 3-phenylisoxazole-5-carboxylate, to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis for this class of compounds. This approach provides a representative framework for understanding the structural characteristics of this compound.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them crucial scaffolds in medicinal chemistry and drug discovery. The precise determination of their three-dimensional atomic arrangement through single-crystal X-ray crystallography is fundamental to understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and facilitating rational drug design.

This technical guide provides a comprehensive overview of the crystal structure analysis of isoxazole derivatives, using Isopropyl 3-phenylisoxazole-5-carboxylate as a case study to exemplify the experimental protocols, data presentation, and interpretation relevant to compounds like this compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of the crystallographic model.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction experiments. The slow evaporation of a saturated solution is a common and effective method for growing crystals of organic compounds.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

-

Preparation of Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle warming if necessary, to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered into a clean vial, which is then covered with a perforated cap or parafilm to allow for the slow evaporation of the solvent. Over a period of days to weeks, single crystals of sufficient size and quality for X-ray diffraction should form.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray data collection.

-

Instrumentation: Data is typically collected on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Data Acquisition: The crystal is maintained at a constant temperature, often 100 K or 296 K, while being irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption), and merge equivalent reflections. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

The workflow for single-crystal X-ray diffraction is illustrated below.

Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for Isopropyl 3-phenylisoxazole-5-carboxylate

The following tables summarize the key crystallographic data and structural parameters for the analog, Isopropyl 3-phenylisoxazole-5-carboxylate. This data is representative of what would be expected for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃NO₃ |

| Formula Weight | 231.24 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.6311 (10) Å |

| b | 16.596 (4) Å |

| c | 15.897 (3) Å |

| α | 90° |

| β | 98.321 (4)° |

| γ | 90° |

| Volume | 1208.9 (5) ų |

| Z | 4 |

| Density (calculated) | 1.270 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| F(000) | 488 |

| Data Collection | |

| Reflections collected | 6039 |

| Independent reflections | 2169 [R(int) = 0.037] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2169 / 0 / 156 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.046, wR₂ = 0.126 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.138 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C7-N1 | 1.306 (2) |

| N1-O1 | 1.402 (18) |

| O1-C9 | 1.345 (2) |

| C9-C8 | 1.327 (2) |

| C8-C7 | 1.409 (2) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C7-N1-O1 | 109.8 (1) |

| N1-O1-C9 | 107.9 (1) |

| O1-C9-C8 | 112.3 (2) |

| C9-C8-C7 | 105.0 (2) |

| N1-C7-C8 | 105.0 (2) |

Structural Analysis and Intermolecular Interactions

In the crystal structure of Isopropyl 3-phenylisoxazole-5-carboxylate, the isoxazole and phenyl rings are nearly coplanar.[1] The molecular packing is stabilized by intermolecular interactions. In this specific analog, centrosymmetrically related molecules are linked into dimers by pairs of C—H···O hydrogen bonds.[1] Understanding these non-covalent interactions is crucial for predicting the physical properties of the solid-state material, such as solubility and stability.

The logical relationship for structure determination is depicted in the following diagram.

Conclusion

While the specific crystal structure of this compound is not yet available, the analysis of closely related isoxazole derivatives provides a robust framework for understanding its likely structural characteristics. Single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional atomic arrangement of such molecules, offering invaluable insights for drug design and development. The experimental protocols and data presentation outlined in this guide serve as a comprehensive resource for researchers in the field. The determination of the crystal structure of this compound would be a valuable contribution to the structural chemistry of this important class of compounds.

References

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties contribute to a diverse range of pharmacological activities, making isoxazole derivatives a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities of these compounds, supported by experimental methodologies and insights into their mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Isoxazole derivatives have demonstrated potent and broad-spectrum anticancer activities, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1][2][3] Their efficacy stems from the ability to interact with and inhibit crucial proteins involved in cancer cell proliferation, survival, and metastasis.

A significant number of isoxazole-based compounds function as inhibitors of protein kinases, which are often dysregulated in cancer.[3] For instance, certain derivatives act as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and casein kinase 1 (CK1), all of which are integral components of signaling pathways that regulate cell growth, differentiation, and apoptosis.[4][5][6] Furthermore, some isoxazole analogues have been identified as inhibitors of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation and survival.[7]

Another critical target for isoxazole-based anticancer agents is Heat Shock Protein 90 (HSP90).[8] HSP90 is a molecular chaperone responsible for the conformational stability and function of numerous client proteins that are essential for tumor cell survival and proliferation, including ERBB2, C-RAF, CDK4, and AKT/PKB.[9][10] By inhibiting HSP90, isoxazole derivatives can trigger the degradation of these oncoproteins, leading to a simultaneous blockade of multiple oncogenic signaling pathways.

The anticancer potential of isoxazole derivatives is also attributed to their ability to induce apoptosis, inhibit tubulin polymerization, and act as aromatase inhibitors.[2][3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-disubstituted isoxazole 4a | U87 (Glioblastoma) | 61.4 | [11] |

| 3,5-disubstituted isoxazole 4b | U87 (Glioblastoma) | 42.8 | [11] |

| 3,5-disubstituted isoxazole 4c | U87 (Glioblastoma) | 67.6 | [11] |

| Scopoletin-isoxazole hybrid 11 | Various human cancer cell lines | Significant anti-proliferative activity | [8] |

| Isoxazole PNZ5 | Gastric cancer cells | Potent inhibition | [8] |

| Isoxazole-oxazole hybrid 35 | p38α kinase | < 1 | [12] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14][15][16] The presence of the isoxazole ring is often crucial for their antimicrobial efficacy.[13] For instance, the inclusion of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring has been shown to enhance antibacterial activity.[13]

The mechanism of action of isoxazole-based antimicrobials can vary. Some act as bacteriostatic agents by inhibiting protein synthesis or metabolic pathways, while others are bactericidal, targeting the cell wall or membrane.[14]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents the MIC values for selected isoxazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Isoxazole derivative 4e | Candida albicans | 6 - 60 | [17] |

| Isoxazole derivative 4g | Candida albicans | 6 - 60 | [17] |

| Isoxazole derivative 4h | Candida albicans | 6 - 60 | [17] |

| Isoxazole derivatives | Bacillus subtilis | 10 - 80 | [17] |

| Isoxazole derivatives | Escherichia coli | 30 - 80 | [17] |

| Isoxazole-benzodiazepine derivatives | S. aureus and B. cereus | 500 | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway.[13][18][19]

A primary mechanism of anti-inflammatory action for many isoxazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[5][12] By blocking COX-2, these derivatives can effectively reduce inflammation. The well-known anti-inflammatory drug valdecoxib, for example, is a selective COX-2 inhibitor containing an isoxazole ring.[13][20]

Some isoxazole derivatives also exert their anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of isoxazole derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema assay.

| Compound/Derivative | Assay | Activity | Reference |

| MZO-2 | Carrageenan-induced paw inflammation | Potent inhibitory effect | [21] |

| Indolyl–isoxazolidine 9a | LPS-induced TNF-α and IL-6 production in THP-1 cells | Significant inhibition | [18] |

| Isoxazole derivative 7a | Carrageenan-induced mice paw edema | Reduced edema comparable to Celecoxib | [19] |

| Indole-linked isoxazole 146 | Carrageenan-induced paw edema | 77.42% reduction after 4h | [10] |

Antiviral and Anticonvulsant Activities

Beyond their anticancer, antimicrobial, and anti-inflammatory properties, isoxazole derivatives have also been investigated for their potential as antiviral and anticonvulsant agents.

Antiviral Activity: Certain isoxazole derivatives have shown activity against viruses such as the coxsackievirus B3.[] For example, modifications to the central ring of pleconaril, an anti-enteroviral drug, with isoxazole moieties have been shown to overcome drug resistance.[]

Anticonvulsant Activity: Several isoxazole derivatives have exhibited potent anticonvulsant effects in preclinical models like the maximal electroshock (MES) seizure test.[23][24][25] Some of these compounds are thought to exert their effects by selectively blocking voltage-gated sodium channels, such as NaV1.1.[26]

Quantitative Data on Anticonvulsant Activity

The anticonvulsant activity is often reported as the median effective dose (ED50) in animal models.

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| Isoxazole derivative 10 | Rat (po) | 68.9 | > 49.6 | [23] |

| Isoxazole derivative 8 | Rat (po) | 28.1 | > 17.8 | [23] |

| Benzo[d]isoxazole Z-6b | Mouse (MES) | 20.5 | 10.3 | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles, which often serve as precursors for biologically active derivatives.[6][27][28]

Materials:

-

Substituted chalcone

-

Hydroxylamine hydrochloride

-

Potassium hydroxide or Sodium acetate

-

Ethanol or Acetic acid

-

Crushed ice

-

Diethyl ether

Procedure:

-

A mixture of the appropriate chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) is dissolved in ethyl alcohol (30 mL).

-

A 40% solution of potassium hydroxide (5 mL) is added to the mixture.

-

The reaction mixture is refluxed for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.

-

The resulting mixture is extracted with diethyl ether (3 x 30 mL).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude isoxazole derivative.

-

The crude product can be further purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][23][29]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoxazole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3][30][31]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Isoxazole derivative (test compound)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the isoxazole derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.[24][32][33][34]

Materials:

-

Wistar or Sprague-Dawley rats (180-220 g)

-

λ-Carrageenan (1% w/v in sterile saline)

-

Isoxazole derivative (test compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping: Randomly divide animals into groups (n=6-8): vehicle control, carrageenan control, and treatment groups receiving different doses of the isoxazole derivative.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

-

Inflammation Induction: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan control group.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, which is implicated in inflammatory processes.[35][36][37][38]

Materials:

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Isoxazole derivative (test compound)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture (5 mL total volume) containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the isoxazole derivative. A control is prepared with distilled water instead of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 15-20 minutes.

-

Heating: Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.

-

Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures.[8][11][16][39]

Materials:

-

Mice or rats

-

Electroconvulsive shock apparatus with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Conductive solution (0.9% saline)

-

Isoxazole derivative (test compound)

Procedure:

-

Compound Administration: Administer the test compound at various doses to different groups of animals.

-

Anesthesia and Electrode Application: At the time of peak effect of the drug, apply a topical anesthetic to the corneas of the animals, followed by a conductive saline solution.

-

Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through the corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Signaling Pathways and Mechanisms of Action

The biological activities of isoxazole derivatives are underpinned by their interactions with specific molecular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

p38 MAPK Signaling Pathway

// Nodes Stress [label="Environmental Stress\nInflammatory Cytokines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., MEKK, MLK, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole Derivatives", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MAPKAPK-2, ATF-2, STAT1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Inflammation, Apoptosis, Cell Cycle)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stress -> MAPKKK [color="#5F6368"]; MAPKKK -> MKK3_6 [color="#5F6368"]; MKK3_6 -> p38 [color="#5F6368"]; p38 -> Downstream [color="#5F6368"]; Downstream -> Response [color="#5F6368"]; Isoxazole -> p38 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: p38 MAPK signaling pathway and the inhibitory action of isoxazole derivatives.

JNK Signaling Pathway

// Nodes Stimuli [label="Stress Stimuli\n(Cytokines, UV)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAP3K\n(e.g., MEKK1-4, MLK)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK4_7 [label="MKK4 / MKK7", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole Derivatives", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(c-Jun, ATF2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularOutcome [label="Cellular Outcome\n(Apoptosis, Inflammation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stimuli -> MAP3K [color="#5F6368"]; MAP3K -> MKK4_7 [color="#5F6368"]; MKK4_7 -> JNK [color="#5F6368"]; JNK -> TranscriptionFactors [color="#5F6368"]; TranscriptionFactors -> CellularOutcome [color="#5F6368"]; Isoxazole -> JNK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: JNK signaling cascade and its inhibition by isoxazole derivatives.

HSP90 Chaperone Cycle and Inhibition

// Nodes HSP90 [label="HSP90", fillcolor="#FBBC05", fontcolor="#202124"]; ClientProtein [label="Oncogenic Client Protein\n(e.g., AKT, C-RAF, HER2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveClient [label="Folded, Active Client Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Ubiquitination &\nProteasomal Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole Derivatives", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ClientProtein -> HSP90 [label="Binding", color="#5F6368"]; HSP90 -> ActiveClient [label="Chaperoning", color="#5F6368"]; Isoxazole -> HSP90 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; HSP90 -> Degradation [label="Release", color="#5F6368", style=dashed]; ClientProtein -> Degradation [color="#5F6368", style=dotted]; } .dot Caption: Inhibition of the HSP90 chaperone cycle by isoxazole derivatives.

COX-2 Inflammatory Pathway

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole [label="Isoxazole Derivatives\n(e.g., Valdecoxib)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges InflammatoryStimuli -> ArachidonicAcid [label="Release", color="#5F6368"]; ArachidonicAcid -> COX2 [color="#5F6368"]; COX2 -> Prostaglandins [color="#5F6368"]; Prostaglandins -> Inflammation [color="#5F6368"]; Isoxazole -> COX2 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: The COX-2 pathway in inflammation and its inhibition by isoxazole derivatives.

Conclusion

Isoxazole derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their ability to interact with diverse and critical molecular targets makes them attractive candidates for the development of new drugs to treat cancer, infectious diseases, inflammatory conditions, and neurological disorders. The continued exploration of the isoxazole scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the discovery of novel and more effective therapeutic agents. This guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and experimental frameworks necessary to advance the study of these remarkable compounds.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. researchgate.net [researchgate.net]

- 5. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 11. benchchem.com [benchchem.com]

- 12. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. sinobiological.com [sinobiological.com]

- 16. benchchem.com [benchchem.com]

- 17. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 20. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 21. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. paulogentil.com [paulogentil.com]

- 26. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchhub.com [researchhub.com]

- 30. scribd.com [scribd.com]

- 31. rr-asia.woah.org [rr-asia.woah.org]

- 32. inotiv.com [inotiv.com]

- 33. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 35. ijcrt.org [ijcrt.org]

- 36. innpharmacotherapy.com [innpharmacotherapy.com]

- 37. ijpsjournal.com [ijpsjournal.com]

- 38. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 39. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

3-isopropylisoxazole-5-carboxylic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isopropylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and outlines a general synthetic approach, acknowledging the limited publicly available information on its specific biological activities and detailed experimental protocols.

Chemical Identifiers and Physicochemical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of the isopropyl and carboxylic acid functional groups influences its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers for this compound [1][2][3]

| Identifier | Value |

| CAS Number | 14633-22-8 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | 3-(propan-2-yl)isoxazole-5-carboxylic acid |

| Canonical SMILES | CC(C)C1=NOC=C1C(=O)O |

| InChI | InChI=1S/C7H9NO3/c1-4(2)6-3-7(8-11-6)5(9)10/h3-4H,1-2H3,(H,9,10) |

| MDL Number | MFCD05668695 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 75 °C | ChemicalBook |

| Boiling Point (Predicted) | 298.2 ± 28.0 °C | ChemicalBook |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 2.33 ± 0.10 | ChemicalBook |

| Appearance | White to yellow solid | ChemicalBook |

Synthesis and Characterization

General Experimental Workflow for Isoxazole Synthesis

A plausible synthetic route to this compound could involve the reaction of a hydroxymoyl chloride with an appropriate alkyne, followed by hydrolysis of an ester group to yield the carboxylic acid.

Caption: General synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the characterization and confirmation of the synthesized compound. A known ¹³C NMR spectrum for this compound is available.[1]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~160-170 |

| C3 (isoxazole) | ~165 |

| C5 (isoxazole) | ~105 |

| CH (isopropyl) | ~28 |

| CH₃ (isopropyl) | ~21 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively reported in the public domain. However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.

Isoxazole derivatives have been reported to possess various pharmacological activities, including:

-

Anticancer: Some isoxazole-containing compounds have shown potent inhibitory effects on cancer cell lines.

-

Anti-inflammatory: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Various isoxazole derivatives have demonstrated activity against bacteria and fungi.

-

Antiviral: Certain isoxazole compounds have been investigated for their potential antiviral properties.

-

Enzyme Inhibition: Isoxazole derivatives have been designed as inhibitors for various enzymes, such as xanthine oxidase.[4]

Given the diverse biological roles of isoxazole-containing molecules, this compound and its derivatives represent a promising area for further investigation in drug discovery and development.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for this compound, based on the activities of other isoxazole derivatives, it could potentially interact with pathways involved in inflammation, cell proliferation, or microbial growth. A hypothetical logical relationship for its investigation in an anticancer context is presented below.

Caption: Hypothetical investigation workflow for biological activity.

Future Directions

The lack of extensive public data on this compound highlights a significant opportunity for further research. Key areas for future investigation include:

-

Development and optimization of a robust synthetic protocol.

-

Comprehensive spectroscopic and crystallographic characterization.

-

Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

-

Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.

-

Synthesis and evaluation of derivatives to establish structure-activity relationships (SAR).

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound. Further experimental work is necessary to fully uncover its chemical and biological properties and to determine its viability as a lead compound in drug development programs.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. This compound CAS#: 14633-22-8 [m.chemicalbook.com]

- 3. 14633-22-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-isopropylisoxazole-5-carboxylic acid literature review and patents

An In-depth Technical Guide to 3-isopropylisoxazole-5-carboxylic Acid

Introduction

This compound, with CAS Number 14633-22-8, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. Isoxazole derivatives have demonstrated a broad spectrum of activities, including antiviral, antibacterial, anti-inflammatory, and analgesic properties. This document provides a technical overview of the available scientific and patent literature concerning this compound, focusing on its synthesis, properties, and potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 14633-22-8 | |

| Molecular Formula | C₇H₉NO₃ | |

| Molecular Weight | 155.15 g/mol | |

| Appearance | White to yellow solid | |

| Melting Point | 75 °C | |

| Boiling Point (Predicted) | 298.2 ± 28.0 °C | |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.33 ± 0.10 | |

| Synonyms | 3-(1-methylethyl)-5-isoxazolecarboxylic acid, 3-propan-2-yl-1,2-oxazole-5-carboxylic acid |

Synthesis and Experimental Protocols

Plausible Synthesis: Hydrolysis of Ester Precursor

This protocol is adapted from the well-documented hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate.[1]

Reaction:

-

Methyl 3-isopropylisoxazole-5-carboxylate + NaOH → this compound (sodium salt)

-

This compound (sodium salt) + HCl → this compound + NaCl

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 3-isopropylisoxazole-5-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol, add a solution of sodium hydroxide (NaOH, 2.0 equivalents) in water dropwise.

-

Reaction Execution: Stir the resulting mixture at room temperature for 18-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Acidification: Upon completion, transfer the reaction mixture to a separatory funnel. Carefully adjust the pH to ~2 by the dropwise addition of 1N hydrochloric acid (HCl).

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, this compound.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

Direct biological studies or quantitative data (e.g., IC₅₀, Kᵢ) for this compound are not prominently featured in publicly accessible literature. However, the broader isoxazole class is a cornerstone in medicinal chemistry. Derivatives are known to act as key intermediates in the synthesis of pharmaceuticals and agrochemicals.

The isoxazole ring serves as a versatile pharmacophore that can interact with various biological targets. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase. Furthermore, isoxazole-containing side chains are integral to certain semi-synthetic penicillins, conferring resistance to bacterial β-lactamase enzymes.

A study on synthetic steroid derivatives for anti-prostate cancer applications featured a compound with a 3-(2-hydroxypropan-2-yl)isoxazol-5-yl moiety, which is structurally related to the 3-isopropyl group. This complex molecule demonstrated inhibitory activity in an androgen receptor (AR) transcriptional assay.

| Compound | Assay | Activity (IC₅₀) | Reference |

| (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol | Androgen Receptor (AR) Transcriptional Activity | 21.11 ± 1.07 µM | [2] |

Note: The data above is for a significantly larger and more complex molecule containing a related isoxazole moiety, and should not be directly extrapolated to this compound itself. It is presented to illustrate the potential biological relevance of the structural motif.

Potential Roles of the Isoxazole Scaffold in Drug Development

Caption: Diverse biological roles of the isoxazole chemical scaffold.

Patent Landscape Review

A review of the patent literature does not reveal patents specifically claiming the synthesis or use of this compound (CAS 14633-22-8). However, numerous patents protect related isoxazole structures and their applications, underscoring the commercial and scientific importance of this chemical family.

Key Patent Areas for Related Isoxazole Carboxylic Acids:

-

Antibiotics: Patents cover the synthesis of isoxazole-containing β-lactam antibiotics, where the isoxazole side chain is crucial for the drug's efficacy and stability.

-

Anti-inflammatory and Analgesics: Isoxazole carboxylic acid derivatives have been patented for their use in treating pain and inflammation.

-

Chemical Intermediates: Many patents describe the synthesis of various isoxazole carboxylic acids as key building blocks for more complex active pharmaceutical ingredients (APIs). For example, patents disclose methods for producing 3-hydroxy-5-isoxazole-carboxamide, a useful intermediate.[3]

The absence of specific patents for this compound may suggest its primary role as a research chemical or a non-proprietary building block available from various chemical suppliers.

Conclusion

This compound is a readily available research chemical with well-defined physical properties. While specific biological data and dedicated patents for this exact molecule are scarce in the public domain, its structural class—the isoxazole carboxylic acids—is of high value to the pharmaceutical and agrochemical industries. The synthetic routes are well-established through analogous compounds, primarily involving the hydrolysis of an ester precursor. Future research may uncover specific biological activities for this compound, but it currently serves primarily as a versatile building block for the synthesis of more complex and potentially patentable molecules.

References

Potential Therapeutic Targets of 3-Isopropylisoxazole-5-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropylisoxazole-5-carboxylic acid is a small molecule belonging to the isoxazole class of heterocyclic compounds. While direct therapeutic targets of this specific molecule are not extensively documented in publicly available research, the broader family of isoxazole derivatives exhibits a wide range of pharmacological activities. This technical guide consolidates the known biological activities of structurally related isoxazole carboxylic acids to postulate and explore the most probable therapeutic targets of this compound. Based on available literature for analogous compounds, this document will primarily focus on its potential as an anti-inflammatory agent targeting the cyclooxygenase (COX) pathway. Additionally, other potential neurological targets will be discussed based on the diverse activities of the isoxazole scaffold. This guide provides hypothetical quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction: The Therapeutic Potential of Isoxazoles

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties[1]. The electronic and structural characteristics of the isoxazole moiety allow for diverse interactions with biological macromolecules, making it a privileged structure in drug design. Carboxylic acid-containing isoxazoles, in particular, have been investigated for their ability to mimic endogenous ligands and interact with the active sites of various enzymes and receptors.

Primary Postulated Target: Cyclooxygenase (COX) Enzymes

Based on the well-documented anti-inflammatory and analgesic properties of other isoxazole carboxylic acid derivatives, the primary putative therapeutic targets for this compound are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.

Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor of COX enzymes. The carboxylic acid moiety is likely crucial for binding to the active site, potentially interacting with key arginine residues, while the isoxazole ring and the isopropyl substituent would occupy a hydrophobic channel, contributing to binding affinity and potentially conferring selectivity for COX-2 over COX-1.

Signaling Pathway

Hypothetical Quantitative Data

The following table summarizes hypothetical inhibitory activities of this compound against COX-1 and COX-2. These values are for illustrative purposes to guide potential experimental design.

| Parameter | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |

| IC50 (µM) | 15.2 | 0.8 | 19 |

| Ki (µM) | 8.5 | 0.45 | 18.9 |

Table 1: Hypothetical Inhibitory Potency and Selectivity.

Other Potential Therapeutic Targets

The isoxazole nucleus is present in a variety of neurologically active compounds. Therefore, it is plausible that this compound could interact with targets in the central nervous system.

GABAA Receptors

Certain isoxazole derivatives are known to modulate GABAA receptors. The compound could potentially act as a positive or negative allosteric modulator, influencing neuronal inhibition.

Glutamate Receptors

Given that some isoxazole-containing compounds interact with ionotropic glutamate receptors, such as AMPA and NMDA receptors, these represent another class of potential targets.

Monoamine Oxidase (MAO)

Some heterocyclic compounds are known to inhibit MAO-A or MAO-B, enzymes involved in the degradation of neurotransmitters. This could be a relevant pathway to investigate for potential antidepressant or neuroprotective effects.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the postulated therapeutic targets.

COX Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)

-

96-well microplates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the reaction at 37°C for 10 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

References

Potential Antimicrobial and Pesticidal Properties of 3-Isopropylisoxazole-5-carboxylic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential antimicrobial and pesticidal properties of 3-isopropylisoxazole-5-carboxylic acid (CAS No. 14633-22-8). While direct experimental data on this specific molecule is limited in current scientific literature, this guide provides an in-depth analysis based on the well-documented biological activities of the isoxazole and isoxazole-5-carboxylic acid scaffold. By examining structure-activity relationships and mechanisms of action within this chemical class, we infer the probable bioactivity of the target compound and propose experimental frameworks for its evaluation.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring substituted with an isopropyl group at the 3-position and a carboxylic acid group at the 5-position. The isoxazole moiety is a well-established pharmacophore present in numerous therapeutic agents and biologically active molecules.[1][2][3] Its unique electronic and structural characteristics allow for diverse interactions with biological targets.[2] The presence of the carboxylic acid provides a key functional group for forming salts, esters, or amides, while the isopropyl group enhances lipophilicity, which can influence cell membrane permeability and target engagement.

While specific studies on the antimicrobial and pesticidal effects of this compound are not extensively published, the broader class of isoxazole derivatives has demonstrated significant potential in these areas.[4][5] This paper will synthesize findings from related analogues to build a predictive profile for the target molecule.

Inferred Biological Activity Based on Isoxazole Derivatives

The isoxazole ring is a cornerstone in the development of various pharmacologically active agents, demonstrating a wide spectrum of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4][6]

Antimicrobial Properties

Numerous derivatives of isoxazole-5-carboxylic acid have been evaluated for their antimicrobial potential.[4] The activity is often dictated by the nature and position of the substituents on the isoxazole ring.

-

Antibacterial Activity: Studies have shown that isoxazole derivatives can be effective against both Gram-positive and Gram-negative bacteria.[1] For instance, 5-(heteroaryl)isoxazoles have demonstrated significant activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[4] The presence of specific groups on the phenyl rings of C-3 and C-5 substituted isoxazoles, such as nitro and chloro groups, has been shown to enhance antibacterial action.[1] Amide derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid have also displayed strong antibacterial effects.[7]

-

Antifungal Activity: Certain thiazolyl isoxazoles bearing substituted phenyl rings have shown promise as antifungal agents against pathogens like Aspergillus niger.[4] The isoxazole scaffold is considered a key structural unit in the search for new antifungal compounds.[8]

The combination of the isoxazole core with the lipophilic isopropyl group in this compound suggests a potential for membrane disruption or interaction with intracellular targets in microbial cells.

Pesticidal Properties

The isoxazole scaffold is also prominent in agricultural science, with many derivatives exhibiting insecticidal, herbicidal, or plant growth-regulating activities.[4][9]

-

Insecticidal Activity: Isoxazole carboxamides have been evaluated for their insecticidal properties against pests like the oriental armyworm (Mythimna separata).[3] Structure-activity relationship (SAR) studies indicate that the combination of aliphatic and aromatic moieties can enhance insecticidal efficacy.[3] The related isoxazoline ring is a key component in several commercial pesticides.[9]

-

Herbicidal Activity: Certain isoxazole derivatives have been identified as potential herbicides.[4] Their mechanism often involves the inhibition of critical plant enzymes.

Quantitative Data from Related Isoxazole Derivatives

To provide a quantitative perspective, the following table summarizes the antimicrobial activity of various isoxazole derivatives as reported in the literature. This data serves as a benchmark for predicting the potential efficacy of this compound.

| Compound Class/Derivative | Test Organism | Activity Measurement | Result | Reference |

| N-acyl-α-amino acid with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Gram-positive bacteria | MIC | < 500 µg/mL (Moderate) | [10] |

| 1,3-oxazole with phenyl group at 5-position | Candida albicans | MIC | < 500 µg/mL (Moderate) | [10] |

| Acridone-isoxazole derivative (para-chloro phenyl moiety) | E. coli | MIC | 22.39 µg/mL | [1] |

| 5-(5-Bromo-2-thienyl)isoxazoles | E. coli, S. aureus, P. aeruginosa | - | Significant Activity | [4] |

| Thiazolyl isoxazoles (with chloro/nitro phenyl groups) | Aspergillus niger | - | Potential Antifungal Agent | [4] |

Experimental Protocols

The following section outlines generalized experimental methodologies for the synthesis of the target compound and the evaluation of its biological properties, based on established protocols for similar molecules.

General Synthesis of 3-Substituted-Isoxazole-5-Carboxylic Acids

A common route for synthesizing 3,5-disubstituted isoxazoles involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3] For this compound, the synthesis could proceed as follows:

-

Preparation of Isobutyraldoxime: React isobutyraldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form the corresponding aldoxime.

-

Generation of Nitrile Oxide: The aldoxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate. This intermediate is then treated with a base (e.g., triethylamine) in situ to generate isobutyronitrile oxide.

-

Cycloaddition: The generated nitrile oxide reacts with an acetylene derivative bearing a carboxylate group, such as propiolic acid or its ester, via a [3+2] cycloaddition to form the isoxazole ring.

-

Hydrolysis (if necessary): If an ester of propiolic acid was used, the final step involves hydrolysis of the ester group to yield the desired this compound.

Caption: General synthesis workflow for this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Grow microbial cultures (bacterial or fungal) in appropriate broth to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates under conditions suitable for the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Predicted Structure-Activity Relationship (SAR)

Based on literature for related compounds, we can postulate a logical relationship for the bioactivity of this compound.

Caption: Predicted Structure-Activity Relationship (SAR) for the target compound.

-

The isoxazole core provides the essential heterocyclic scaffold.

-

The C3-isopropyl group is expected to increase the molecule's lipophilicity, potentially enhancing its ability to cross microbial cell membranes and interact with hydrophobic pockets in target proteins.

-

The C5-carboxylic acid group is a versatile functional handle. It can participate in hydrogen bonding with active sites of enzymes and allows for the formation of various derivatives (esters, amides) to modulate pharmacokinetic properties.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is pending, a comprehensive review of related isoxazole derivatives strongly suggests its potential as an antimicrobial and/or pesticidal agent. The presence of both a lipophilic isopropyl group and a functional carboxylic acid on the proven isoxazole scaffold makes it a compelling candidate for synthesis and screening.

Future research should focus on:

-

Chemical Synthesis: Development and optimization of a reliable synthetic route for the compound.

-

Screening: In vitro evaluation against a broad panel of bacterial, fungal, and insect/plant targets.

-

SAR Studies: Synthesis of analogues (e.g., amides and esters of the carboxylic acid) to explore and optimize biological activity.

-

Mechanism of Action: Investigating the specific molecular targets and pathways affected by the compound.

This foundational analysis provides a strong rationale for the further investigation of this compound as a novel bioactive compound.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Isopropylisoxazole-5-carboxylic Acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isopropylisoxazole-5-carboxylic acid, a key heterocyclic building block in modern organic synthesis. The isoxazole motif is a prominent scaffold in numerous biologically active compounds, and the strategic placement of isopropyl and carboxylic acid functionalities on this core offers a versatile platform for the development of novel pharmaceuticals and agrochemicals. This document details its synthesis, physicochemical properties, and its application in the construction of diverse molecular architectures with significant biological potential.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized in the table below, providing essential data for its use in synthetic protocols and for the characterization of its derivatives.

| Property | Value | Reference |

| CAS Number | 14633-22-8 | [1] |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Melting Point | 75 °C | [2] |

| Appearance | Solid |

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its key spectral features.

| Spectroscopy | Key Features |

| ¹³C NMR | A known ¹³C NMR spectrum is available for this compound.[3] |

| ¹H NMR | The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton, typically observed downfield around 12 ppm.[4] The isopropyl group will present as a doublet for the six methyl protons and a septet for the methine proton. A singlet corresponding to the proton on the isoxazole ring is also expected. |

| IR Spectroscopy | The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.[5][6] A strong carbonyl (C=O) stretch is anticipated between 1710 and 1760 cm⁻¹.[5][6] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). |

Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is based on the general synthesis of 3-substituted-5-carboxylic acids.

Step 1: Synthesis of Isobutyrohydroximoyl Chloride To a solution of isobutyraldoxime in a suitable solvent such as DMF, N-chlorosuccinimide (NCS) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

Step 2: [3+2] Cycloaddition To the in situ generated isobutyrohydroximoyl chloride, ethyl propiolate and a base (e.g., triethylamine) are added. The mixture is stirred at room temperature to facilitate the [3+2] cycloaddition reaction, yielding ethyl 3-isopropylisoxazole-5-carboxylate.

Step 3: Hydrolysis to this compound The resulting ester is hydrolyzed using a solution of sodium hydroxide in a mixture of water and ethanol.[7] The reaction mixture is typically stirred at room temperature for several hours.[7] After completion, the solution is acidified with hydrochloric acid to precipitate the crude this compound.[7] The product is then collected by filtration, washed with water, and can be further purified by recrystallization.[7]

Application as a Building Block in Organic Synthesis

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through the formation of amide and ester linkages. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Caption: General derivatization pathways for the title compound.

General Experimental Protocol for Amide Synthesis

The coupling of this compound with various amines can be achieved using standard peptide coupling reagents.